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Compound of Interest

Compound Name: 2-Aminonicotinaldehyde

Cat. No.: B047744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 2-
Aminonicotinaldehyde and its structural isomers, 2-Aminobenzaldehyde and 3-

Aminobenzaldehyde. The information presented is intended to aid in the identification,

characterization, and quality control of these compounds in research and development

settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Aminonicotinaldehyde and

its isomers.

¹H NMR Spectral Data
Solvent: DMSO-d₆
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Assignment

2-

Aminonicotinalde

hyde

9.78 s - -CHO

7.34 s - -NH₂

7.15 d 7.0 Ar-H

7.00 d 7.0 Ar-H

6.60-6.84 m - Ar-H

2-

Aminobenzaldeh

yde[1]

9.87 s - -CHO

7.51 (m) m - Ar-H

7.30 (m) m - Ar-H

7.20 s - -NH₂

6.84 d 8.4 Ar-H

6.62 d 0.8 Ar-H

3-

Aminobenzaldeh

yde[2]

8.49 s - -CHO

7.12 (m) m - Ar-H

6.98 d 7.3 Ar-H

6.72 d 7.5 Ar-H

5.28 s - -NH₂

¹³C NMR Spectral Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://patents.google.com/patent/CN113979878A/en
https://www.rsc.org/suppdata/d4/ra/d4ra05443a/d4ra05443a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: DMSO-d₆

Compound Chemical Shift (δ) [ppm] Assignment

2-Aminonicotinaldehyde[3] 189.11 -CHO

157.60 Ar-C

148.16 Ar-C

143.03 Ar-C

113.67 Ar-C

111.41 Ar-C

2-Aminobenzaldehyde[1] 194.33 -CHO

151.19 Ar-C

136.02 Ar-C

135.45 Ar-C

118.34 Ar-C

116.36 Ar-C

115.47 Ar-C

3-Aminobenzaldehyde[2] 162.24 -CHO

149.48 Ar-C

134.84 Ar-C

129.78 Ar-C

117.61 Ar-C

117.44 Ar-C

112.80 Ar-C

IR Spectral Data
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Sample Preparation: KBr Pellet

Compound Wavenumber (cm⁻¹) Assignment

2-Aminonicotinaldehyde[3] 3414 N-H stretch

1655 C=O stretch (aldehyde)

1565 C=N stretch (pyridine)

2-Aminobenzaldehyde ~3400 N-H stretch

~1650 C=O stretch (aldehyde)

~1610, 1450 Aromatic C=C stretch

3-Aminobenzaldehyde ~3400, 3300 N-H stretch

~1680 C=O stretch (aldehyde)

~1600, 1450 Aromatic C=C stretch

UV-Vis Spectral Data
Compound λmax (nm) Solvent

2-Aminonicotinaldehyde[3] ~225-285 DMF

2-Aminobenzaldehyde[4] 430 Not Specified

3-Aminobenzaldehyde 235-240, 275-295, 310 Not Specified

Mass Spectrometry Data
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Compound Key Fragments (m/z) Interpretation

2-Aminonicotinaldehyde 122 (M⁺) Molecular Ion

2-Aminobenzaldehyde[5]
211 (M⁺ of phenylhydrazone

derivative)
Molecular Ion of derivative

105, 77 Fragmentation of aromatic ring

3-Nitrobenzaldehyde (related

compound)[6]
151 (M⁺) Molecular Ion

150 ([M-H]⁺) Loss of a hydrogen radical

105 ([M-NO₂]⁺) Loss of the nitro group

77 ([C₆H₅]⁺) Phenyl cation

51 Loss of acetylene

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 0-12 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer.

Pulse Program: Standard proton-decoupled experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 0-200 ppm

Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide

(KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Place a small amount of the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-

transparent pellet.

Data Acquisition:

Instrument: FT-IR Spectrometer.

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16

A background spectrum of a blank KBr pellet is recorded and automatically subtracted

from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g.,

Dimethylformamide - DMF) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a concentration that gives an absorbance reading between 0.2

and 0.8 (typically in the µg/mL range).

Data Acquisition:

Instrument: UV-Vis Spectrophotometer.

Scan Range: 200-800 nm.

Blank: Use the same solvent as used for the sample preparation as the blank.

Record the absorbance spectrum and identify the wavelength of maximum absorbance

(λmax).

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

Validation & Comparative
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

The sample is injected into the GC, where it is vaporized and separated. The separated

components then enter the mass spectrometer to be ionized and fragmented.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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